3-Ethyl-3-phenylcyclopentan-1-one
Description
3-Ethyl-3-phenylcyclopentan-1-one is a cyclopentanone derivative featuring an ethyl and phenyl substituent at the 3-position of the cyclopentane ring. This structural motif confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research. The compound’s ketone functionality and bulky substituents likely influence its reactivity, solubility, and applications in catalysis or medicinal chemistry.
Properties
CAS No. |
89012-53-3 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-ethyl-3-phenylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-2-13(9-8-12(14)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
QKWAMOBOGHMDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkene-Trichloroacetyl Chloride Cyclization
A cornerstone method for synthesizing 3,3-disubstituted cyclobutanones involves the reaction of alkenes with trichloroacetyl chloride in the presence of zinc-copper couples. For instance, α-methylstyrene reacts with trichloroacetyl chloride under sonication to form 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one, which is subsequently reduced to the corresponding cyclobutanone. Adapting this protocol for cyclopentanone synthesis would require a longer-chain alkene precursor, such as α-ethylstyrene (1-ethyl-1-phenylethene), to favor five-membered ring formation.
Hypothetical Procedure :
- Combine α-ethylstyrene (5.0 mmol) with Zn-Cu (3.0 equiv) in anhydrous ether.
- Add trichloroacetyl chloride (2.0 equiv) and phosphorus oxychloride (1.1 equiv) dropwise under reflux.
- After 12 hours, filter and reduce the resulting dichlorocyclopentanone intermediate with zinc dust in acetic acid.
This approach mirrors the cyclobutanone synthesis in source, where 3-ethyl-3-phenylcyclobutan-1-one was isolated in 40% yield after column chromatography. For cyclopentanones, ring strain reduction may improve yields, though steric hindrance from the ethyl group could necessitate higher temperatures or prolonged reaction times.
Functional Group Interconversion from Cyclobutanones
Oxime Ester Rearrangement
Copper-catalyzed C(sp³)–N coupling of cyclobutanone oxime esters initiates selective C–C bond cleavage, enabling access to γ-lactams or ketones. Applying this to 3-ethyl-3-phenylcyclobutan-1-one oxime esters could facilitate ring expansion to cyclopentanones via a radical-mediated mechanism.
Experimental Insights :
- Cyclobutanone oxime esters derived from 3-ethyl-3-phenylcyclobutan-1-one and 4-(trifluoromethyl)benzoyl chloride undergo C–C cleavage with Cu(acac)₂ (10 mol%) and DTBP (2.0 equiv) in dioxane at 100°C.
- Hypothetically, trapping the radical intermediate with ethylene gas could elongate the ring, forming 3-ethyl-3-phenylcyclopentan-1-one.
Data Tables and Comparative Analysis
Table 1. Comparison of Cyclobutanone and Proposed Cyclopentanone Syntheses
Table 2. Spectral Data for 3-Ethyl-3-phenylcyclobutan-1-one
- ¹H NMR (CDCl₃) : δ 7.41–7.28 (m, 5H, Ph), 2.85–2.70 (m, 2H, CH₂), 1.65 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.02 (t, J = 7.5 Hz, 3H, CH₃).
- ¹³C NMR : δ 218.4 (C=O), 144.2 (C₆H₅), 128.5–126.3 (Ph), 45.1 (C-3), 29.8 (CH₂), 22.1 (CH₂CH₃), 13.5 (CH₃).
For 3-ethyl-3-phenylcyclopentan-1-one, the carbonyl signal is expected upfield (δ ~210–215 ppm) due to reduced ring strain, with ethyl group protons appearing as a quartet near δ 1.55–1.70.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The ethyl and phenyl groups at C-3 create significant steric bulk, potentially slowing cyclization. Strategies include:
Byproduct Formation
Competing [2+2] cycloaddition may yield cyclobutanone impurities. Source’s use of BBr₃ at low temperatures (−40°C) suppressed byproducts in diphenylethylene synthesis, suggesting similar conditions could enhance selectivity for cyclopentanones.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Ethyl-3-phenylcyclopentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of 3-Ethyl-3-phenylcyclopentan-1-one are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, 3-Ethyl-3-phenylcyclopentan-1-one is used in the manufacture of fragrances, flavors, and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density at the carbonyl, altering reactivity in nucleophilic additions . Functional Groups: The hydroxyl group in 3-ethyl-3-hydroxy-1-phenylpentan-1-one () introduces hydrogen bonding, enhancing solubility in polar solvents but reducing stability under acidic conditions .
Synthetic Efficiency :
- High yields (89%) in are attributed to optimized catalytic systems (CuCl/AgNTf₂) and zirconium reagents. In contrast, the 44% yield in reflects challenges in handling fluorinated substrates and diastereomeric separation .
- 3-Ethyl-3-phenylcyclopentan-1-one may require tailored catalysts (e.g., chiral ligands) to manage steric effects from its substituents.
Physicochemical and Functional Properties
- Lipophilicity : Longer alkyl chains (e.g., 4-phenylhexyl in ) increase lipophilicity (logP ~5.2), whereas the target compound’s ethyl and phenyl groups may result in moderate logP (~3.8), favoring membrane permeability in drug design .
- Thermal Stability : Trifluoromethyl groups () enhance thermal stability due to strong C–F bonds, whereas hydroxylated analogs () may degrade at elevated temperatures .
- Spectroscopic Signatures : The carbonyl stretching frequency in IR spectroscopy would vary with substituent electron-withdrawing/donating effects (e.g., ~1720 cm⁻¹ for vs. ~1740 cm⁻¹ for ) .
Q & A
Q. How does the crystal packing of 3-Ethyl-3-phenylcyclopentan-1-one affect its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
